Stereochemistry Determines CCR2 vs. Renin Targeting
The (R)-enantiomer of 1-cyclopentylethanamine has been employed as a key intermediate in the synthesis of cyclopentylamine-based CCR2 antagonists, a class of high-affinity chemokine receptor 2 ligands. In the hit-to-lead optimization reported by Vilums et al. (2013), chiral cyclopentylamine building blocks were integral to achieving potent CCR2 binding, with lead compound 1 exhibiting a Ki of 6.8 nM and an optimized compound 22a reaching a Ki of 3.6 nM with a residence time of 135 min [1]. In contrast, the (S)-enantiomer is specifically cited as a precursor for renin inhibitors, a mechanistically distinct target class with no reported overlap in CCR2 antagonism . The enantiomers thus provide entry into non-interchangeable medicinal chemistry space.
| Evidence Dimension | Documented application in lead optimization series |
|---|---|
| Target Compound Data | (R)-1-cyclopentylethanamine: intermediate in CCR2 antagonist series (Ki = 3.6–6.8 nM for final compounds) [1] |
| Comparator Or Baseline | (S)-1-cyclopentylethanamine: intermediate in renin inhibitor series (no published CCR2 activity) |
| Quantified Difference | Mutually exclusive target class applicability; no cross-activity documented |
| Conditions | Literature-reported synthetic utilization; CCR2 binding assays (radioligand displacement) and renin inhibitory activity assays |
Why This Matters
For procurement decisions in drug discovery programs targeting CCR2, the (R)-enantiomer is the required stereoisomer; the (S)-enantiomer or racemate will not produce the desired biological profile.
- [1] Vilums, M., et al. (2013). Structure–Kinetic Relationships—An Overlooked Parameter in Hit-to-Lead Optimization: A Case of Cyclopentylamines as Chemokine Receptor 2 Antagonists. Journal of Medicinal Chemistry, 56(19), 7706–7714. DOI: 10.1021/jm4011737. View Source
